Phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester is an organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 3-methyl-3-buten-1-ol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(C2H5O)2P(S)Cl+HOCH2C(CH3)=CH2→(C2H5O)2P(S)OCH2C(CH3)=CH2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous acids/bases.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Hydrolysis: Diethyl phosphorothioic acid and 3-methyl-3-buten-1-ol.
Substitution: Corresponding phosphorothioate derivatives.
Scientific Research Applications
Phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester has several applications in scientific research:
Agriculture: Used as a pesticide or insecticide due to its ability to inhibit acetylcholinesterase.
Chemistry: Employed as a reagent in organic synthesis for introducing phosphorothioate groups.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active phosphorothioate compounds.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system. This mechanism is similar to that of other organophosphorus compounds used as pesticides.
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-diethyl O-(2-ethylthio)ethyl ester
- Phosphorothioic acid, O,O-diethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester
- Phosphorodithioic acid, O,O-diethyl ester
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. The presence of the 3-methyl-3-butenyl group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
87274-57-5 |
---|---|
Molecular Formula |
C9H19O3PS |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
diethoxy-(3-methylbut-3-enoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H19O3PS/c1-5-10-13(14,11-6-2)12-8-7-9(3)4/h3,5-8H2,1-2,4H3 |
InChI Key |
UWGKWPJJZGBVBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OCCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.